Welcome to the BenchChem Online Store!
molecular formula C8H7FN2O2 B8715146 N-(3-fluorophenyl)-2-(N-hydroxyimino)acetamide

N-(3-fluorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No. B8715146
M. Wt: 182.15 g/mol
InChI Key: RRBDCMDWXUILBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08288425B2

Procedure details

A mixture of chloral hydrate (0.819 g) in water (25 ml) was treated with sodium sulfate (5.10 g), 3-fluoroaniline (0.43 ml), concentrated hydrochloric acid (0.3 ml), and hydroxylamine hydrochloride (0.938 g). The mixture was warmed to 80° C. for 2 hours then allowed to cool and then filtered. The solid was washed with water and then dried in air for 16 hours to afford N-(3-fluoro-phenyl)-2-hydroxyimino-acetamide (0.756 g) as a buff solid. LC-MS (METHOD B): RT=2.51 minutes; 181 (M+H)+.
Quantity
0.819 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.938 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[F:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19].Cl.Cl.[NH2:25][OH:26]>O>[F:15][C:16]1[CH:17]=[C:18]([NH:19][C:3](=[O:5])[CH:2]=[N:25][OH:26])[CH:20]=[CH:21][CH:22]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.819 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.43 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.938 g
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried in air for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC(C=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.756 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.